molecular formula C13H15Cl2FN2O4 B13842149 Fluchloraminopyr-tefuryl CAS No. 2445983-82-2

Fluchloraminopyr-tefuryl

Cat. No.: B13842149
CAS No.: 2445983-82-2
M. Wt: 353.17 g/mol
InChI Key: RTONGXWQCWZDSR-ULUSZKPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluchloraminopyr-tefuryl is a synthetic herbicide belonging to the pyridyloxycarboxylic acid class. It is a proherbicide, meaning it requires chemical conversion to become an active herbicide. The compound is known for its broad-spectrum activity against various weeds and is particularly effective in agricultural settings .

Preparation Methods

Fluchloraminopyr-tefuryl is synthesized through a series of chemical reactions. The synthetic route involves the esterification of fluchloraminopyr with tetrahydrofuran-2-ylmethanol. The reaction conditions typically include the use of a suitable catalyst and solvent under controlled temperature and pressure . Industrial production methods often involve large-scale batch processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Fluchloraminopyr-tefuryl undergoes several types of chemical reactions, including:

Scientific Research Applications

Fluchloraminopyr-tefuryl has a wide range of scientific research applications:

Mechanism of Action

Fluchloraminopyr-tefuryl exerts its herbicidal effects by interfering with the synthesis of nucleic acids and proteins in plants. It is rapidly absorbed by plants and disrupts cellular processes, leading to uncontrolled cell division and growth. This results in the formation of abnormal tissues and ultimately the death of the plant .

Comparison with Similar Compounds

Fluchloraminopyr-tefuryl is unique among herbicides due to its specific chemical structure and mode of action. Similar compounds include:

This compound stands out due to its broad-spectrum activity and effectiveness in various environmental conditions, making it a valuable tool in modern agriculture.

Properties

CAS No.

2445983-82-2

Molecular Formula

C13H15Cl2FN2O4

Molecular Weight

353.17 g/mol

IUPAC Name

oxolan-2-ylmethyl (2R)-2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxypropanoate

InChI

InChI=1S/C13H15Cl2FN2O4/c1-6(13(19)21-5-7-3-2-4-20-7)22-12-9(15)10(17)8(14)11(16)18-12/h6-7H,2-5H2,1H3,(H2,17,18)/t6-,7?/m1/s1

InChI Key

RTONGXWQCWZDSR-ULUSZKPHSA-N

Isomeric SMILES

C[C@H](C(=O)OCC1CCCO1)OC2=NC(=C(C(=C2Cl)N)Cl)F

Canonical SMILES

CC(C(=O)OCC1CCCO1)OC2=NC(=C(C(=C2Cl)N)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.